
Ácido Tiludrónico
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Human Medicine
Paget's Disease of Bone
Tiludronic acid is primarily used in the treatment of Paget's disease, a condition that disrupts the normal cycle of bone renewal. Clinical studies have demonstrated its efficacy in reducing bone pain and biochemical markers associated with bone turnover. Notably, patients receiving tiludronic acid showed a significant decrease in serum alkaline phosphatase levels, indicating reduced osteoclastic activity. A study reported that 35-70% of patients achieved normal alkaline phosphatase levels after treatment .
Mechanism of Action
Tiludronic acid operates by inhibiting osteoclasts, the cells responsible for bone resorption. The drug is metabolized by these cells into non-functional ATP analogs, leading to decreased energy levels and subsequent apoptosis of osteoclasts. This mechanism effectively reduces bone turnover and alleviates symptoms associated with Paget's disease .
Veterinary Medicine
Equine Applications
In veterinary medicine, tiludronic acid is utilized to treat conditions such as navicular disease and distal tarsal osteoarthritis in horses. The drug has been shown to inhibit osteoclastic activity effectively, thus preventing bone resorption and promoting healthier bone structure .
Case Study: Navicular Disease in Horses
A clinical study involving horses with navicular disease demonstrated that administration of tiludronic acid significantly improved lameness scores and radiographic findings over a treatment period. Horses treated with tiludronic acid showed marked improvement compared to control groups receiving placebo treatments .
Osteoporosis Prevention in Poultry
Tiludronic acid has also been investigated for its potential to prevent osteoporosis in poultry, particularly hens. Research indicates that it can inhibit bone loss during the formation and remodeling of medullary bone without negatively impacting egg production quality. The drug was administered weeks before the onset of laying, with effects persisting months after treatment cessation .
Pharmacokinetics
The pharmacokinetic profile of tiludronic acid reveals important insights into its absorption and distribution:
- Bioavailability : After oral administration, the mean bioavailability is approximately 6% when taken on an empty stomach .
- Distribution : Studies show that tiludronic acid is widely distributed to bone and soft tissues, highlighting its effectiveness in targeting skeletal conditions .
- Half-life : The compound has a prolonged half-life, allowing for sustained therapeutic effects post-administration.
Comparative Efficacy
A comparative analysis of various bisphosphonates demonstrates the relative potency of tiludronic acid:
Bisphosphonate | Relative Potency |
---|---|
Etidronate | 1 |
Tiludronate | 10 |
Pamidronate | 100 |
Alendronate | 100-500 |
Ibandronate | 500-1000 |
Risedronate | 1000 |
Zoledronate | 5000 |
This table illustrates that while tiludronic acid is less potent than some nitrogenous bisphosphonates, it remains an effective option for specific conditions like Paget's disease and equine osteoarthritis .
Mecanismo De Acción
El ácido tiludrónico ejerce sus efectos inhibiendo los osteoclastos, las células principales responsables de la resorción ósea . Es un bifosfonato no nitrogenado que es metabolizado por los osteoclastos a compuestos que reemplazan una parte de la molécula de trifosfato de adenosina (ATP), haciéndola no funcional . Estas moléculas no funcionales luego inhiben competitivamente el ATP en la célula, reduciendo la energía celular y conduciendo a la apoptosis . Los niveles disminuidos de osteoclastos posteriormente reducen el grado de degradación y recambio óseo .
Análisis Bioquímico
Biochemical Properties
Tiludronic acid plays a crucial role in biochemical reactions by inhibiting osteoclast activity. It interacts with enzymes such as protein-tyrosine-phosphatase, leading to the disruption of the cytoskeletal ring structure of osteoclasts . This interaction causes osteoclasts to detach from the bone surface, thereby inhibiting bone resorption . Additionally, tiludronic acid inhibits the osteoclastic proton pump, further reducing bone resorption .
Cellular Effects
Tiludronic acid affects various cell types and cellular processes. It primarily influences osteoclasts by reducing their activity and inducing apoptosis . This reduction in osteoclast activity leads to decreased bone resorption and turnover . Tiludronic acid also impacts cell signaling pathways by inhibiting the production of non-hydrolysable, cytotoxic ATP-analogue metabolites . This inhibition reduces cellular energy levels, leading to osteoclast apoptosis .
Molecular Mechanism
The molecular mechanism of tiludronic acid involves its binding interactions with osteoclasts. Tiludronic acid is metabolized by osteoclasts to compounds that replace a portion of the adenosine triphosphate (ATP) molecule, making it non-functional . These non-functional molecules competitively inhibit ATP in the cell, reducing cell energy and leading to apoptosis . Additionally, tiludronic acid inhibits the osteoclastic proton pump and disrupts the cytoskeletal ring structure, further inhibiting bone resorption .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tiludronic acid change over time. The compound has a long duration of action due to its slow clearance from the bone . This slow clearance results in a prolonged therapeutic window . Patients should be counseled regarding the risk of upper gastrointestinal mucosal irritation and gastric and duodenal ulcers . Long-term studies have shown that tiludronic acid remains effective in reducing bone resorption over extended periods .
Dosage Effects in Animal Models
The effects of tiludronic acid vary with different dosages in animal models. In horses, a dose of 0.1 mg/kg per day for 10 days has been shown to be effective in treating navicular disease . Higher doses, such as 1 mg/kg, produce immediate inhibitory effects on bone resorption . At high doses, tiludronic acid can cause adverse effects such as colic, tachycardia, and electrolyte disturbances . In rats, doses ranging from 0.5 to 50 mg/kg have shown dose-dependent inhibitory activity on bone resorption .
Metabolic Pathways
Tiludronic acid is involved in several metabolic pathways. It blocks some of the osteoclast metabolic pathways, including the production of non-hydrolysable, cytotoxic ATP-analogue metabolites . This inhibition reduces osteoclast activity and bone resorption . Additionally, tiludronic acid inhibits the organization of the cytoskeleton required for osteoclast activation and the osteoclastic proton pumps .
Transport and Distribution
Tiludronic acid is widely distributed within cells and tissues. It is approximately 90% protein-bound in serum, mostly to albumin . The compound is rapidly cleared from the blood and stored in the bone, where it preferentially binds to active remodeling sites by attaching to hydroxyapatite crystals . The distribution of tiludronic acid in the bone is not uniform, with greater binding in cancellous bone than in cortical bone .
Subcellular Localization
Tiludronic acid localizes primarily to bone tissue, where it exerts its inhibitory effects on osteoclasts . The compound binds to hydroxyapatite crystals in the bone, targeting active remodeling sites . This localization is crucial for its function in inhibiting bone resorption and reducing osteoclast activity .
Métodos De Preparación
El ácido tiludrónico se puede sintetizar a través de varias rutas sintéticas. Un método común implica la reacción de cloruro de 4-clorobencilo con tiourea para formar 4-clorobenciltiourea, que luego se hace reaccionar con tricloruro de fósforo y ácido fosforoso para producir ácido tiludrónico . Las condiciones de reacción suelen implicar calentamiento y el uso de disolventes como tolueno o xileno . Los métodos de producción industrial pueden variar, pero generalmente siguen rutas sintéticas similares con optimizaciones para la producción a gran escala .
Análisis De Reacciones Químicas
El ácido tiludrónico experimenta varios tipos de reacciones químicas, que incluyen:
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en el átomo de cloro en el anillo aromático.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio . Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicos utilizados .
Comparación Con Compuestos Similares
El ácido tiludrónico pertenece a la misma familia de bifosfonatos no nitrogenados que el ácido etidrónico y el ácido clodrónico . En comparación con estos compuestos, el ácido tiludrónico tiene una mayor potencia relativa . Por ejemplo, el ácido etidrónico tiene una potencia relativa de 1, mientras que el ácido tiludrónico tiene una potencia relativa de 10 . Otros compuestos similares incluyen el ácido pamidrónico, el ácido alendrónico, el ácido ibandrónico, el ácido risedrónico y el ácido zoledrónico . Cada uno de estos compuestos tiene diferentes grados de potencia y aplicaciones específicas en el tratamiento de enfermedades óseas .
Actividad Biológica
Tiludronic acid, a non-nitrogenous bisphosphonate, is primarily used in the treatment of various bone disorders, notably Paget's disease and osteoarthritis in horses. Its biological activity is characterized by its ability to inhibit osteoclastic bone resorption, thereby influencing bone metabolism and density. This article delves into the mechanisms of action, pharmacokinetics, therapeutic efficacy, and relevant case studies associated with tiludronic acid.
Tiludronic acid functions by targeting osteoclasts, the cells responsible for bone resorption. The compound is metabolized by osteoclasts into non-functional analogs of adenosine triphosphate (ATP), which leads to decreased cellular energy and promotes apoptosis of these cells. This reduction in osteoclast activity results in decreased bone turnover and preservation of bone mass.
Key mechanisms include:
- Inhibition of Osteoclast Formation : Tiludronic acid disrupts the cytoskeletal ring structure in osteoclasts, inhibiting their attachment to bone surfaces.
- V-ATPase Inhibition : It inhibits the V-ATPase proton pump in osteoclasts, affecting proton transport and further diminishing osteoclastic activity .
Table 1: Relative Potency of Bisphosphonates
Bisphosphonate | Relative Potency |
---|---|
Etidronate | 1 |
Tiludronate | 10 |
Pamidronate | 100 |
Alendronate | 100-500 |
Ibandronate | 500-1000 |
Risedronate | 1000 |
Zoledronate | 5000 |
Pharmacokinetics
Tiludronic acid exhibits unique pharmacokinetic properties:
- Absorption : The oral bioavailability is approximately 6% when taken on an empty stomach. Food significantly reduces absorption.
- Distribution : It is widely distributed to bone and soft tissues, with a half-life in bone exceeding 30 days .
- Metabolism : Minimal metabolism occurs; it remains largely unchanged in systemic circulation.
- Elimination : About 60% of the dose is excreted unchanged via urine within 13 days post-administration .
Therapeutic Efficacy
Tiludronic acid has shown significant efficacy in clinical settings:
- Paget’s Disease : Clinical trials indicate that tiludronic acid effectively reduces serum alkaline phosphatase (SAP) levels, a marker of bone turnover. In one study, over 50% reduction in SAP was observed in a significant percentage of patients after treatment .
- Osteoarthritis : In horses, tiludronic acid has been shown to improve lameness associated with osteoarthritis, particularly affecting distal hock joints and the vertebral column .
Case Studies
- Paget's Disease Treatment :
- Veterinary Applications :
- Bone Density Studies :
Propiedades
IUPAC Name |
[(4-chlorophenyl)sulfanyl-phosphonomethyl]phosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClO6P2S/c8-5-1-3-6(4-2-5)17-7(15(9,10)11)16(12,13)14/h1-4,7H,(H2,9,10,11)(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJJVAGXPKPDRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC(P(=O)(O)O)P(=O)(O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClO6P2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
149845-07-8 (disodium) | |
Record name | Tiludronic acid [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089987064 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10237966 | |
Record name | Tiludronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10237966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Tiludronate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015265 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
6.97e+00 g/L | |
Record name | Tiludronate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015265 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Bisphosphonates are taken into the bone where they bind to hydroxyapatite. Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is taken into the osteoclast by fluid-phase endocytosis. Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act. Osteoclasts mediate resorption of bone. When osteoclasts bind to bone they form podosomes, ring structures of F-actin. Tiludronate inhibits protein-tyrosine-phosphatase, which increases tyrosine phosphorylation, and disrupts podosome formation. Tiludronic acid also inhibits V-ATPases in the osteoclast, though the exact subunits are unknown, preventing F-actin from forming podosomes. Disruption of the podosomes causes osteoclasts to detach from bones, preventing bone resorption. | |
Record name | Tiludronic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01133 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
89987-06-4 | |
Record name | Tiludronate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89987-06-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tiludronic acid [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089987064 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tiludronic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01133 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tiludronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10237966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phosphonic acid, P,P'-[[(4-chlorophenyl)thio]methylene]bis | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TILUDRONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PNS59HP4Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Tiludronate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015265 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.